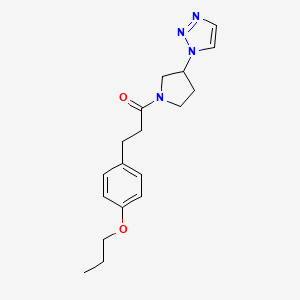

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety and at the 1-position with a propan-1-one group linked to a 4-propoxyphenyl substituent. Its structural complexity arises from the integration of heterocyclic (triazole, pyrrolidine) and aromatic (4-propoxyphenyl) systems, which are common motifs in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name |

3-(4-propoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-2-13-24-17-6-3-15(4-7-17)5-8-18(23)21-11-9-16(14-21)22-12-10-19-20-22/h3-4,6-7,10,12,16H,2,5,8-9,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCHJRMJIWHBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a reductive amination reaction.

Coupling of the Propoxyphenyl Group: The final step involves coupling the propoxyphenyl group to the triazole-pyrrolidine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly due to the presence of the triazole and pyrrolidine moieties. Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

In a study evaluating various triazole derivatives, it was found that compounds similar to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one demonstrated potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Research

Triazoles have been recognized for their potential in cancer therapy. The incorporation of the pyrrolidine ring may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cell lines. For instance, derivatives were tested against breast cancer cell lines (MCF7 and MDA-MB231), demonstrating significant cytotoxic effects with IC50 values in the micromolar range .

Neurological Research

Recent studies have suggested that triazole derivatives possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has indicated that triazole derivatives can inhibit oxidative stress-induced neuronal death in models of Alzheimer’s disease. This suggests a promising avenue for developing therapeutics targeting neurodegeneration .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science, particularly in developing functional materials for sensors and catalysis.

Catalysis

Triazole-based compounds have been explored as catalysts in various organic reactions due to their ability to stabilize transition states.

Case Study: Catalytic Activity

In a recent study, triazole derivatives were employed as catalysts for the synthesis of complex organic molecules through click chemistry reactions. The efficiency of these reactions was significantly enhanced by the presence of the pyrrolidine moiety .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal properties | Active against Staphylococcus aureus |

| Anticancer Research | Induces apoptosis in cancer cells | Significant cytotoxicity in MCF7 and MDA-MB231 |

| Neurological Research | Neuroprotective effects | Inhibits oxidative stress-induced neuronal death |

| Material Science | Catalytic applications | Enhanced reaction efficiency in click chemistry |

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on substituent effects, synthesis yields, and spectral properties.

Key Observations

The pyrrolidine ring (vs. morpholine in 2aca–2acg) may confer conformational rigidity, influencing binding to targets like kinases or G-protein-coupled receptors .

Synthesis Efficiency: Morpholino-triazole analogs (e.g., 2aca, 2acb) achieved high yields (90–99%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting robust synthetic routes for triazole-containing compounds . Lower yields for MYF-03-69 (52%) highlight challenges in introducing bulky substituents (e.g., trifluoromethylbenzyloxy) or stereochemical complexity .

Spectral Signatures: The 1,2,3-triazole proton in analogs (δ ~7.70–7.90 ppm in ¹H-NMR) is a diagnostic marker for this moiety . HRMS data for MYF-03-69 (m/z 444.1645) exemplifies precision in confirming molecular formulas for complex derivatives .

Triazole Isomerism: The target’s 1,2,3-triazole (vs.

Research Findings and Implications

- Synthetic Scalability : High-yield CuAAC protocols () support scalable production of triazole derivatives, though steric hindrance from substituents (e.g., 4-propoxyphenyl) may require optimized conditions.

- Structural Insights : Crystallographic tools like SHELXL () are critical for resolving conformational details of such compounds, aiding in structure-activity relationship (SAR) studies.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, often referred to as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and mechanisms of action based on existing research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a hallmark of "click" chemistry.

- Pyrrolidine Attachment : The triazole intermediate is reacted with a pyrrolidine derivative via nucleophilic substitution.

- Introduction of the Propoxyphenyl Group : This is usually accomplished through Friedel-Crafts acylation or similar coupling reactions.

These synthetic routes ensure the formation of the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit potent activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds often fall within the range of , demonstrating their effectiveness compared to standard antibiotics .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated cytotoxic effects in breast and colon cancer models, with IC50 values indicating significant growth inhibition .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the side chains significantly influenced their potency.

- Anticancer Potential : Another investigation focused on the effect of triazole derivatives on apoptosis in cancer cells. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated populations .

Comparative Analysis

To understand the uniqueness of this compound relative to other triazole derivatives, a comparison table can be useful:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Notable Features |

|---|---|---|---|

| Compound A | 0.12 | 15 | Contains fluorine |

| Compound B | 0.49 | 10 | Substituted phenyl group |

| This Compound | 0.25 | 12 | Propoxy group enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.